molecular formula C9H12N2 B13274459 2-(Azetidin-2-YL)aniline

2-(Azetidin-2-YL)aniline

Cat. No.: B13274459
M. Wt: 148.20 g/mol
InChI Key: SVAHDUCRJIGNIO-UHFFFAOYSA-N
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Description

2-(Azetidin-2-YL)aniline is a compound that features an azetidine ring attached to an aniline moiety. Azetidines are four-membered nitrogen-containing heterocycles, known for their ring strain and unique chemical properties. The presence of the azetidine ring in this compound imparts significant reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-2-YL)aniline can be achieved through various methods. One common approach involves the cyclization of β-amino alcohols. For instance, the reaction of β-amino alcohols with suitable reagents under basic conditions can lead to the formation of azetidines . Another method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to expedite the synthesis of azetidines, including this compound . This method offers high yields and rapid reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the azetidine ring can yield amines.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: N-oxides of azetidines.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-2-YL)aniline involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive towards nucleophiles and electrophiles, allowing them to form covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-2-YL)aniline is unique due to its combination of the azetidine ring and aniline moiety, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential in drug design make it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-(azetidin-2-yl)aniline

InChI

InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6,10H2

InChI Key

SVAHDUCRJIGNIO-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CC=C2N

Origin of Product

United States

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